O-((5-Bromopyridin-3-yl)methyl)hydroxylamine
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Overview
Description
O-((5-Bromopyridin-3-yl)methyl)hydroxylamine is a chemical compound with the molecular formula C6H7BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 5-position of the pyridine ring and a hydroxylamine group attached to the methyl group makes this compound unique and interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-((5-Bromopyridin-3-yl)methyl)hydroxylamine typically involves the reaction of 5-bromopyridine-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
O-((5-Bromopyridin-3-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions.
Major Products Formed
Oxidation: Oximes and nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
O-((5-Bromopyridin-3-yl)methyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of O-((5-Bromopyridin-3-yl)methyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
O-((3-Pyridyl)methyl)hydroxylamine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromopyridine-3-carboxaldehyde: Precursor in the synthesis of O-((5-Bromopyridin-3-yl)methyl)hydroxylamine.
5-Bromopyridin-3-ol: Another brominated pyridine derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the hydroxylamine group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C6H7BrN2O |
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Molecular Weight |
203.04 g/mol |
IUPAC Name |
O-[(5-bromopyridin-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7BrN2O/c7-6-1-5(4-10-8)2-9-3-6/h1-3H,4,8H2 |
InChI Key |
XZAIHFDEUNKTQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CON |
Origin of Product |
United States |
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